

# Application Notes: **Magnesium Hydroxide** as a Flame Retardant in Polymers

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## Compound of Interest

Compound Name: *Magnesium Hydroxide*

Cat. No.: *B1148283*

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## Introduction

**Magnesium hydroxide** ( $\text{Mg}(\text{OH})_2$ ) is a widely utilized halogen-free flame retardant in the polymer industry, valued for its low cost, high thermal stability, and environmentally friendly characteristics.[1] It functions as a flame retardant through a multi-faceted mechanism that involves endothermic decomposition, release of water vapor, and the formation of a protective char layer.[2][3][4][5][6] These application notes provide a detailed overview of the flame retardant mechanism of **magnesium hydroxide** in polymers, supported by quantitative data and experimental protocols for evaluation.

## Mechanism of Flame Retardancy

The flame retardant action of **magnesium hydroxide** is primarily a physical and chemical process that occurs in both the condensed (solid) and gas phases of a burning polymer.

### 1. Endothermic Decomposition:

When the polymer composite is exposed to heat, **magnesium hydroxide** undergoes an endothermic decomposition, absorbing a significant amount of heat from the surroundings.[5][7] This cooling effect slows down the thermal degradation of the polymer, delaying its ignition and reducing the rate of combustion.[4][5] The decomposition reaction is as follows:



This decomposition typically begins at around 300-330°C and is complete by approximately 480-490°C.[4][9]

## 2. Dilution of Flammable Gases:

The decomposition of **magnesium hydroxide** releases a substantial amount of water vapor, which acts as a diluent for flammable gases and oxygen in the combustion zone.[2][5] This dilution effect reduces the concentration of fuel and oxidizer, thereby inhibiting the flame and suppressing combustion.[2][5]

## 3. Formation of a Protective Layer:

The solid residue of the decomposition, magnesium oxide (MgO), is a thermally stable, refractory material that forms a protective layer on the surface of the polymer.[2][4] This layer acts as a physical barrier, insulating the underlying polymer from heat and oxygen, and preventing the escape of flammable volatile compounds.[4][10]

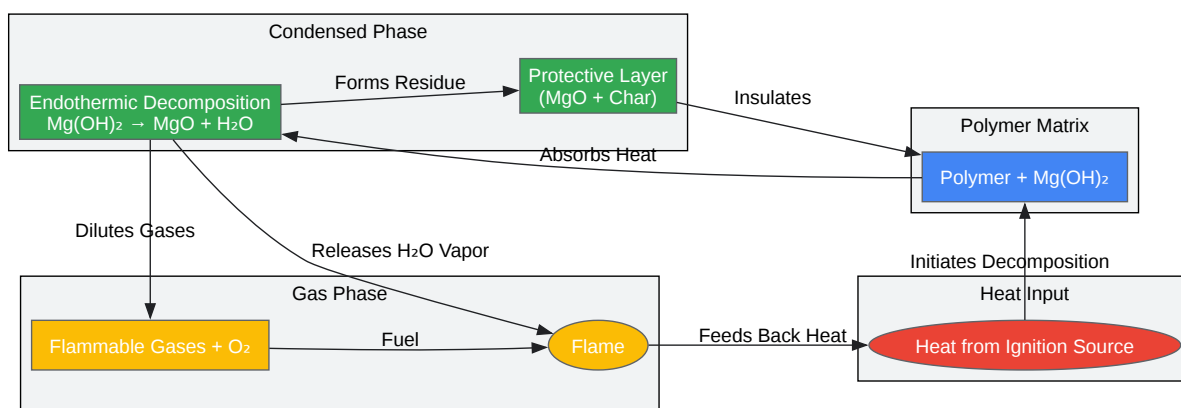
## 4. Smoke Suppression:

The water vapor released during decomposition can also adsorb smoke particles, reducing the density and toxicity of the smoke generated during combustion.[2][3][5] Additionally, the magnesium oxide residue can neutralize acidic gases produced during the burning process.[2][4]

## 5. Char Promotion:

In some polymer systems, **magnesium hydroxide** can promote the formation of a stable carbonaceous char layer.[2][4] This char layer further enhances the insulating effect of the magnesium oxide residue, providing additional protection to the underlying material.[4][10]

# Visualization of the Flame Retardant Mechanism



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Caption: Flame retardant mechanism of **magnesium hydroxide** in polymers.

## Quantitative Data on Flame Retardant Performance

The effectiveness of **magnesium hydroxide** as a flame retardant can be quantified using various standard tests. The following table summarizes typical performance data for different polymer systems.

Polymer Matrix	Mg(OH) <sub>2</sub> Loading (wt%)	Test Method	Key Performance Metric	Value (Neat Polymer)	Value (with Mg(OH) <sub>2</sub> )	Reference
Ethylene-vinyl acetate (EVA)	Not Specified	Limiting Oxygen Index (LOI)	LOI (%)	20	~38	<a href="#">[1]</a>
Ethylene-vinyl acetate (EVA)	Not Specified	Cone Calorimeter	Peak Heat Release Rate (pHRR) (kW/m <sup>2</sup> )	Not Specified	Decreased by 37.6%	<a href="#">[1]</a>
Ethylene-vinyl acetate (EVA)	Not Specified	Cone Calorimeter	Total Heat Release (THR) (MJ/m <sup>2</sup> )	Not Specified	Decreased by 20.7%	<a href="#">[1]</a>
Ethylene-vinyl acetate (EVA)	Not Specified	Cone Calorimeter	Peak Smoke Production Rate	Not Specified	Decreased by 44.4%	<a href="#">[1]</a>
Epoxy Resin (EP)	5	Limiting Oxygen Index (LOI)	LOI (%)	24.1	38.9	<a href="#">[11]</a>
Epoxy Resin (EP)	5	Cone Calorimeter	Peak Heat Release Rate (pHRR) (kW/m <sup>2</sup> )	Not Specified	Decreased by 53%	<a href="#">[11]</a>
Epoxy Resin (EP)	5	Cone Calorimeter	Peak Smoke Production Rate	Not Specified	Decreased by 45%	<a href="#">[11]</a>

Epoxy Resin (EP)	5	Cone Calorimeter	Total Smoke Production	Not Specified	Decreased by 51.85%	<a href="#">[11]</a>
Epoxy Resin (EP)	5	Cone Calorimeter	Peak CO Generation Rate	Not Specified	Decreased by 53.13%	<a href="#">[11]</a>
Unsaturated Polyester	35	Cone Calorimeter	Peak Heat Release Rate (pHRR) (kW/m <sup>2</sup> )	Not Specified	Decreased by 60.47%	<a href="#">[12]</a>
Unsaturated Polyester	45	Cone Calorimeter	Peak Heat Release Rate (pHRR) (kW/m <sup>2</sup> )	Not Specified	Decreased by 65.89%	<a href="#">[12]</a>
Unsaturated Polyester	55	Cone Calorimeter	Peak Heat Release Rate (pHRR) (kW/m <sup>2</sup> )	Not Specified	Decreased by 79.34%	<a href="#">[12]</a>

## Challenges and Considerations

A significant challenge in using **magnesium hydroxide** is the high loading levels (often >50 wt%) required to achieve effective flame retardancy, which can negatively impact the mechanical properties of the polymer composite.[\[13\]](#) Furthermore, the hydrophilic nature of **magnesium hydroxide** leads to poor compatibility with hydrophobic polymer matrices, resulting in agglomeration and poor dispersion.[\[14\]](#)[\[15\]](#) To address these issues, surface modification of **magnesium hydroxide** with coupling agents or other surfactants is often employed to improve its dispersion and interfacial adhesion with the polymer.[\[13\]](#)[\[14\]](#)[\[16\]](#)

## Experimental Protocols

## Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of the polymer composite containing **magnesium hydroxide**.

Methodology:

- A small sample (5-10 mg) of the polymer composite is placed in a TGA crucible.
- The crucible is placed in the TGA furnace.
- The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
- The weight of the sample is continuously monitored as a function of temperature.
- The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition, the temperature of maximum weight loss, and the final residue amount.

## Limiting Oxygen Index (LOI) Test

Objective: To determine the minimum concentration of oxygen in an oxygen/nitrogen mixture that will just support flaming combustion of the material.

Methodology:

- A vertically oriented sample of the polymer composite of specified dimensions is placed in a glass chimney.
- A mixture of oxygen and nitrogen is flowed upwards through the chimney.
- The top of the sample is ignited with a pilot flame.
- The oxygen concentration is adjusted until the sample just sustains a flame for a specified period or burns over a specified length.
- The LOI is calculated as the percentage of oxygen in the mixture. A higher LOI value indicates better flame retardancy.

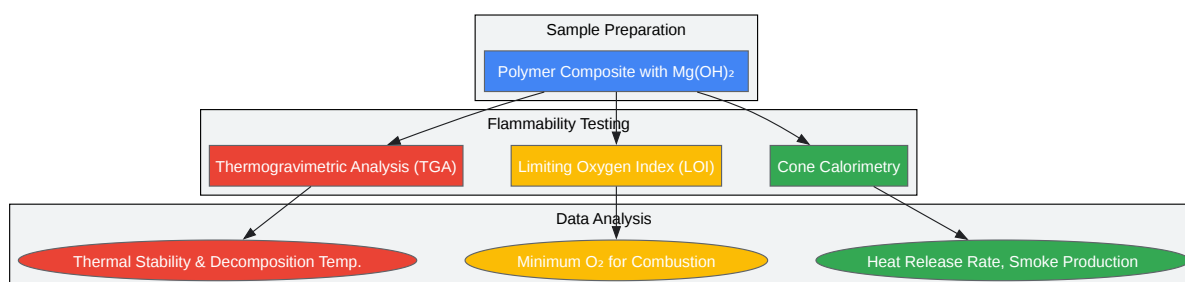
## Cone Calorimetry

**Objective:** To measure the heat release rate, smoke production, and other flammability parameters of the material when exposed to a controlled level of radiant heat.

**Methodology:**

- A square sample of the polymer composite (typically 100 mm x 100 mm) is placed horizontally in a sample holder.
- The sample is exposed to a constant heat flux (e.g., 35 or 50 kW/m<sup>2</sup>) from a conical radiant heater.
- A spark igniter is used to ignite the flammable gases evolved from the sample surface.
- The combustion products are collected by an exhaust hood, and the oxygen concentration, mass flow rate, and smoke density are continuously measured.
- Key parameters such as time to ignition (TTI), peak heat release rate (pHRR), total heat release (THR), and smoke production rate (SPR) are calculated from the collected data.

## Experimental Workflow Visualization



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Caption: Workflow for evaluating the flame retardancy of polymer composites.

## References

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- To cite this document: BenchChem. [Application Notes: Magnesium Hydroxide as a Flame Retardant in Polymers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1148283#magnesium-hydroxide-flame-retardant-mechanism-in-polymers]

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